![molecular formula C10H10ClNO3 B1357214 3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid CAS No. 73877-03-9](/img/structure/B1357214.png)

3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

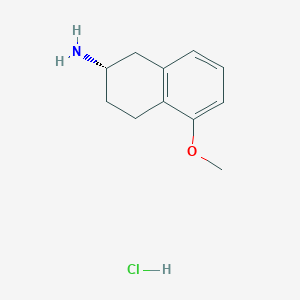

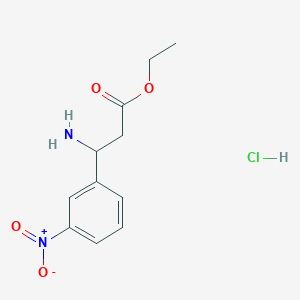

The compound “3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid” is a chemical compound with the molecular formula C10H10ClNO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClNO3/c1-6-2-3-7(4-8(6)11)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) and the InChI key is TUKUCIWNZGJPRL-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 227.65 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The study by Cheung and Shoolingin‐Jordan (1997) discusses the synthesis of 3-amino-3-vinylpropanoic acid and its conversion to a cyclic stabilized form, highlighting the chemical transformations and stability of related compounds Cheung & Shoolingin‐Jordan, 1997.

- Mickevičienė et al. (2015) explored the synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives, demonstrating the potential bioactivity of compounds with similar structures Mickevičienė et al., 2015.

Application in Material Science

- Kreß et al. (2012) investigated the synthesis and mesomorphic properties of calamitic malonates and cyanoacetates tethered to 4-cyanobiphenyls, indicative of the potential application of similar structures in liquid crystal technology Kreß et al., 2012.

Biological Activity

- The synthesis of derivatives and their evaluation for antimicrobial activity, as discussed by Mickevičienė et al. (2015), suggests potential applications in developing new antimicrobial agents Mickevičienė et al., 2015.

Synthetic Methodologies

- The work by Pokhodylo et al. (2010) on the synthesis of heterocycles with a cyclopropyl substituent using methyl 3-cyclopropyl-3-oxopropanoate showcases the synthetic versatility of related compounds, potentially applicable in medicinal chemistry and drug design Pokhodylo et al., 2010.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Wirkmechanismus

Target of Action

It is structurally similar to tolfenamic acid , which is known to inhibit cyclooxygenases (EC 1.14.99.1) and pantothenate kinase (EC 2.7.1.33) . These enzymes play crucial roles in inflammation and energy metabolism, respectively.

Mode of Action

Based on its structural similarity to tolfenamic acid , it may inhibit the action of cyclooxygenases, thereby preventing the formation of prostaglandins, which are key mediators of inflammation. It may also interfere with the action of pantothenate kinase, affecting energy metabolism .

Biochemical Pathways

The compound’s potential inhibition of cyclooxygenases would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This could result in reduced inflammation. Its potential effect on pantothenate kinase could disrupt the biosynthesis of coenzyme A, a key factor in energy metabolism .

Result of Action

The potential inhibition of cyclooxygenases could lead to reduced inflammation, while the possible disruption of pantothenate kinase could affect energy metabolism . These effects at the molecular and cellular levels could contribute to the compound’s overall therapeutic action.

Eigenschaften

IUPAC Name |

3-(3-chloro-4-methylanilino)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6-2-3-7(4-8(6)11)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKUCIWNZGJPRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586146 |

Source

|

| Record name | 3-(3-Chloro-4-methylanilino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73877-03-9 |

Source

|

| Record name | 3-(3-Chloro-4-methylanilino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis-](/img/structure/B1357138.png)